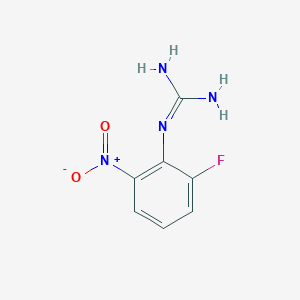

N-(2-Fluoro-6-nitrophenyl)guanidine

Vue d'ensemble

Description

N-(2-Fluoro-6-nitrophenyl)guanidine is a chemical compound with the molecular formula C7H7FN4O2 and a molecular weight of 198.157 g/mol . It is characterized by the presence of a guanidine group attached to a 2-fluoro-6-nitrophenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-nitrophenyl)guanidine can be achieved through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This method provides efficient access to diverse guanidines with yields up to 81% under mild conditions. The reaction typically involves the formation of N-phthaloylguanidines as intermediates.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine offers a convenient route for large-scale synthesis . This method involves the stepwise displacement of imidazole groups by amines, allowing for efficient production under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Fluoro-6-nitrophenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the fluorine or nitro positions.

Applications De Recherche Scientifique

Chemistry

N-(2-Fluoro-6-nitrophenyl)guanidine serves as a building block in the synthesis of more complex molecules. It is particularly useful in organocatalysis, where it can facilitate various chemical reactions.

Biology

The compound has demonstrated potential in several biological applications:

- Enzyme Inhibition : Studies indicate its ability to inhibit specific enzymes, which can be critical in drug development.

- Protein Interactions : It plays a role in modulating protein interactions, particularly with voltage-gated sodium channels.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for creating innovative products in pharmaceuticals and materials science.

Antimicrobial Activity

A study investigated guanidine derivatives, including this compound, for their antimicrobial properties against multidrug-resistant strains associated with cystic fibrosis. The findings revealed that certain derivatives exhibited potent bactericidal activity superior to traditional antibiotics such as tobramycin and meropenem. The low cytotoxicity levels (Selective Index > 8) highlight its potential as a therapeutic agent against resistant infections .

Cancer Therapeutics

This compound derivatives have been explored for their ability to inhibit Rac1, a member of the Rho GTPase family involved in cancer progression. These compounds block Rac1's interaction with guanosine exchange factors (GEFs), suggesting their application in treating aggressive tumors. The inhibition of Rac1 signaling pathways may offer new avenues for cancer therapy .

Mécanisme D'action

The mechanism of action of N-(2-Fluoro-6-nitrophenyl)guanidine involves its interaction with molecular targets such as voltage-gated sodium channels. By binding to these channels, the compound can modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as in enzyme inhibition or receptor modulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(2-Fluoro-6-nitrophenyl)guanidine include other guanidine derivatives such as:

- N-(2-Chloro-6-nitrophenyl)guanidine

- N-(2-Bromo-6-nitrophenyl)guanidine

- N-(2-Methyl-6-nitrophenyl)guanidine

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and can improve its binding affinity to molecular targets compared to other halogenated derivatives .

Activité Biologique

N-(2-Fluoro-6-nitrophenyl)guanidine is a compound that has garnered attention due to its significant biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a guanidine moiety, which is known for its diverse pharmacological properties. The presence of a fluorine atom and a nitro group significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as voltage-gated sodium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. Additionally, its guanidine structure allows it to participate in hydrogen bonding and ionic interactions with negatively charged biomolecules, enhancing its binding affinity to target proteins .

Anticancer Properties

Recent studies have highlighted the anticancer potential of guanidine derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cells by inhibiting key signaling pathways such as ERK1/2 and Src phosphorylation .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | Colorectal Cancer | Induction of apoptosis, inhibition of ERK1/2 | TBD |

| Guanidinium-based lead compound | Various | Allosteric inhibition of BRAF | TBD |

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties. It shows promise as an inhibitor of Na+/H+ exchangers and nitric oxide synthase, which are critical in various physiological processes . The compound's ability to modulate enzyme activity makes it a candidate for therapeutic applications in conditions like hypertension and inflammation.

Case Studies

- Inhibition of BRAF Kinase : A study demonstrated that a guanidinium derivative could inhibit BRAF kinase through an allosteric mechanism. This inhibition was associated with reduced phosphorylation of downstream targets involved in cell proliferation .

- Antitrypanosomal Activity : Research indicated that compounds similar to this compound displayed potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves disruption of kinetoplast DNA function, leading to parasite death .

- Cytotoxicity Studies : In vitro cytotoxicity assays have shown varying degrees of effectiveness against different cancer cell lines, indicating that structural modifications can significantly impact biological activity .

Propriétés

IUPAC Name |

2-(2-fluoro-6-nitrophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN4O2/c8-4-2-1-3-5(12(13)14)6(4)11-7(9)10/h1-3H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERXMJGQRGBGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=C(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.